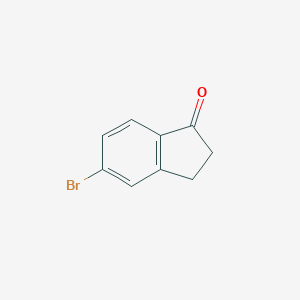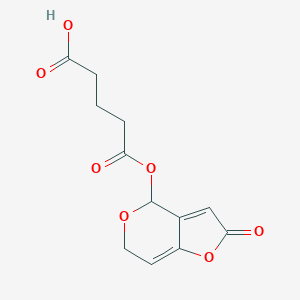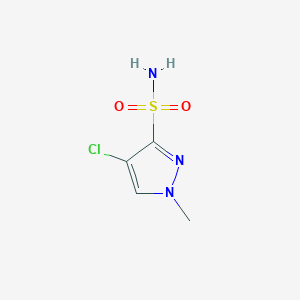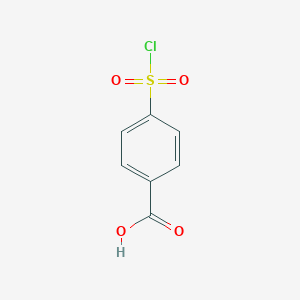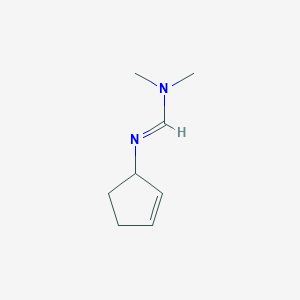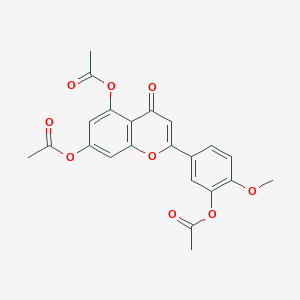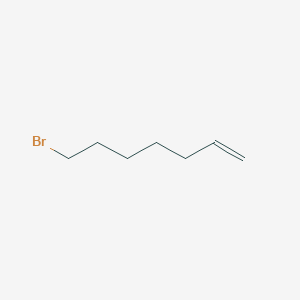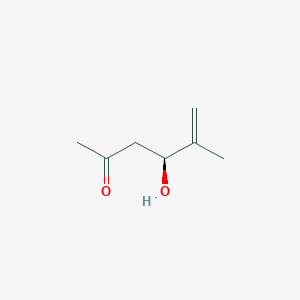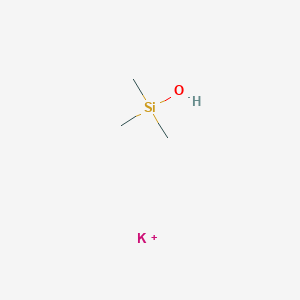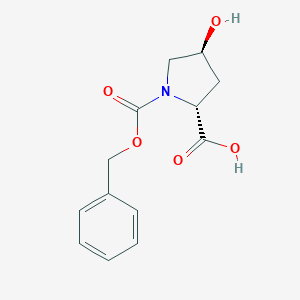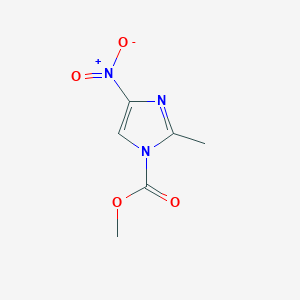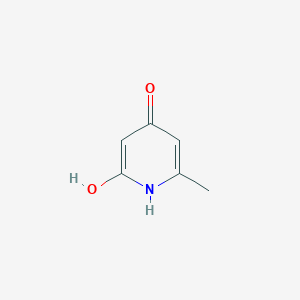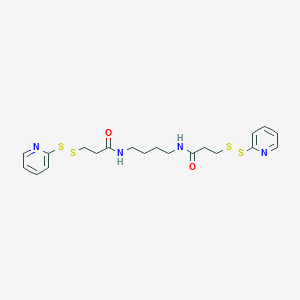
DPDPB
Vue d'ensemble
Description
1,4-Bis[3-(2-pyridyldithio)propionamido]butane is a useful research compound. Its molecular formula is C20H26N4O2S4 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Bis[3-(2-pyridyldithio)propionamido]butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Bis[3-(2-pyridyldithio)propionamido]butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis[3-(2-pyridyldithio)propionamido]butane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse Structurale des Protéines
Le DPDPB est couramment utilisé dans l'analyse structurale des protéines . Il aide les chercheurs à comprendre la structure tridimensionnelle des protéines, ce qui est crucial pour déterminer leurs fonctions et pour la conception de médicaments.
Modification des Protéines
Ce composé joue un rôle significatif dans la modification des protéines . Il permet aux scientifiques de modifier les protéines et d'étudier les effets de ces modifications sur la fonction et les interactions des protéines.
Protéomique
Le this compound est utilisé dans le domaine de la protéomique
Propriétés
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S4/c25-17(9-15-27-29-19-7-1-3-13-23-19)21-11-5-6-12-22-18(26)10-16-28-30-20-8-2-4-14-24-20/h1-4,7-8,13-14H,5-6,9-12,15-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUAKWNHKQBPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400512 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141647-62-3 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of DPDPB in the development of hyaluronic acid-based nanogels for drug delivery?
A1: this compound acts as a crosslinking agent in the formation of hyaluronic acid nanogels. [] The thiol groups present in the modified hyaluronic acid conjugate react with this compound, forming disulfide bonds. This crosslinking process results in a more stable nanogel structure, preventing premature drug release and potentially enhancing its stability in biological environments. []
Q2: How does the use of this compound as a crosslinker impact the drug loading efficiency of hyaluronic acid nanogels?
A2: The research demonstrates that hyaluronic acid nanogels crosslinked with this compound exhibit higher drug loading efficiency compared to their non-crosslinked counterparts. [] This improvement is likely due to the more robust and defined structure imparted by the crosslinking, allowing for better encapsulation and retention of hydrophobic drugs like curcumin and simvastatin within the nanogel matrix. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


